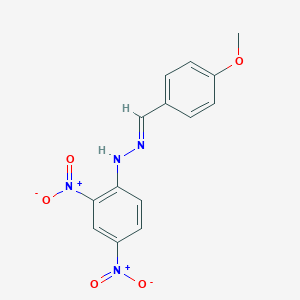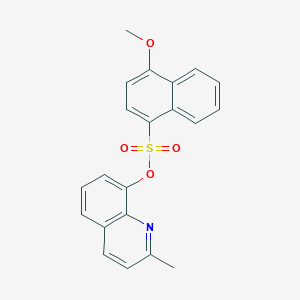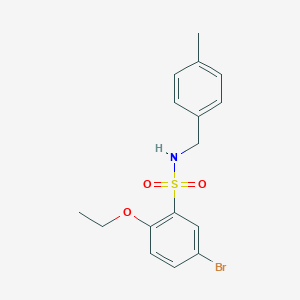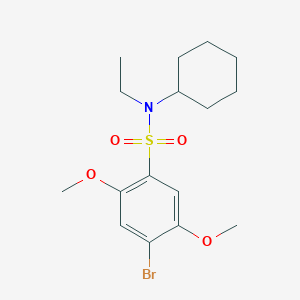
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Bromo-DragonFLY and is classified as a hallucinogenic drug. However, in recent years, it has also been studied for its potential therapeutic applications.
Mécanisme D'action
Bromo-DragonFLY is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception and mood, which is why it is classified as a hallucinogenic drug. However, the exact mechanism of action is still not fully understood and requires further research.
Effets Biochimiques Et Physiologiques
Bromo-DragonFLY has been shown to have a range of effects on the body, including changes in heart rate, blood pressure, and body temperature. It can also cause hallucinations, altered perception of time and space, and changes in mood and emotions. These effects can vary depending on the dosage and individual factors such as age, weight, and health status.
Avantages Et Limitations Des Expériences En Laboratoire
Bromo-DragonFLY has several advantages for use in lab experiments, including its potency and specificity for serotonin receptors. However, it also has several limitations, such as its potential for toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several areas of future research for Bromo-DragonFLY, including further studies on its potential therapeutic applications, as well as its mechanism of action and effects on the brain and body. Additionally, research is needed to better understand the potential risks and side effects associated with its use, as well as the optimal dosing and administration methods. Overall, Bromo-DragonFLY has the potential to be a valuable tool in scientific research and could lead to new insights into the functioning of the brain and the development of new treatments for mental health disorders.
Méthodes De Synthèse
The synthesis of Bromo-DragonFLY involves several steps, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine and ethylamine. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
Bromo-DragonFLY has been studied for its potential therapeutic applications, particularly in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential use as a painkiller and anti-inflammatory agent.
Propriétés
Nom du produit |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H24BrNO4S |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO4S/c1-4-18(12-8-6-5-7-9-12)23(19,20)16-11-14(21-2)13(17)10-15(16)22-3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
ATNNKFWBGIEEJN-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
SMILES canonique |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



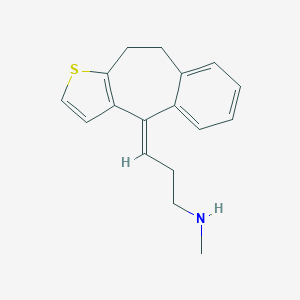
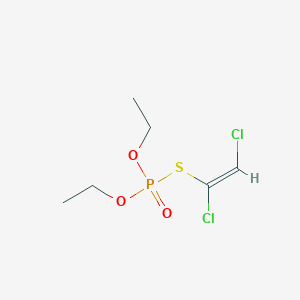
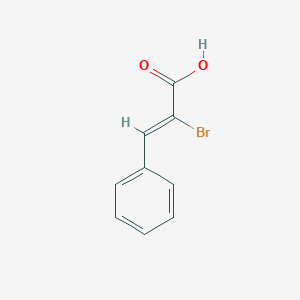
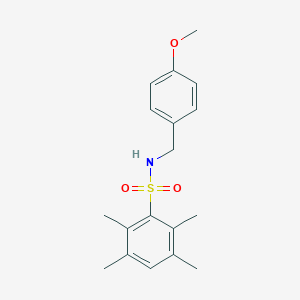
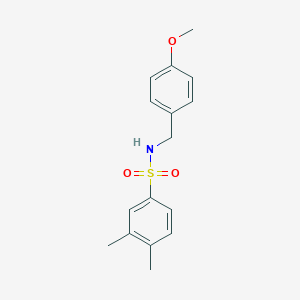



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

